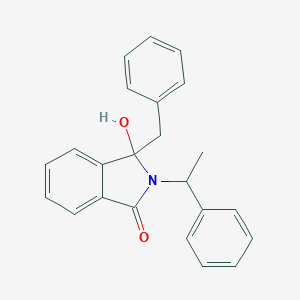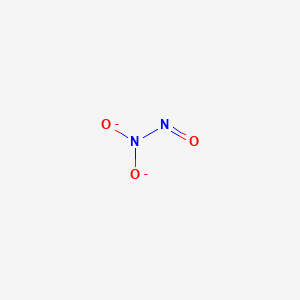![molecular formula C17H21NO6 B231972 (2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol CAS No. 17232-53-0](/img/structure/B231972.png)
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The synthesis of quino[1,2-c]quinazolines and indazolo[2,3-a]quinolines as analogs of antitumor benzo[c]phenanthridine alkaloids has been explored (Phillips & Castle, 1980). These compounds, including derivatives of [1,3]dioxolo[4,5-h]quinolin-7-yl, have potential applications in cancer research.
- Novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds were synthesized under solvent-free conditions, highlighting advancements in green chemistry and synthetic methodology (Wu Xiao-xi, 2015).
Applications in Organic Synthesis
- The compound (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, closely related to the queried chemical, has found use in asymmetric organic synthesis (Xiaoyun Hu & Zixing Shan, 2020). This demonstrates the potential of related compounds in the field of asymmetric synthesis.
Anticancer Potential and Other Biological Activities
- The synthesis of 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel analogues of podophyllotoxins highlights potential anticancer activity. These compounds were developed through a three-component reaction, indicating the significance of [1,3]dioxolo[4,5-g]quinolin derivatives in medicinal chemistry (Tuanjie Li et al., 2015).
Molecular Structure and Properties
- The molecular structure and properties of compounds like 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one provide insights into the conformational and configurational disorder in such molecules (Cuervo et al., 2009). This is crucial for understanding the chemical behavior and potential applications of these compounds.
Novel Synthesis Methods
- The sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 demonstrates an eco-friendly approach to creating these compounds (Bhardwaj et al., 2019). Such innovative synthesis methods contribute to sustainable chemistry practices.
Eigenschaften
CAS-Nummer |
17232-53-0 |
|---|---|
Molekularformel |
C17H21NO6 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C17H21NO6/c1-17(2,20)12(19)7-10-14(21-3)9-5-6-11-15(24-8-23-11)13(9)18-16(10)22-4/h5-6,12,19-20H,7-8H2,1-4H3/t12-/m1/s1 |
InChI-Schlüssel |
UEHVFWBKXUSZEQ-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)([C@@H](CC1=C(C2=C(C3=C(C=C2)OCO3)N=C1OC)OC)O)O |
SMILES |
CC(C)(C(CC1=C(C2=C(C3=C(C=C2)OCO3)N=C1OC)OC)O)O |
Kanonische SMILES |
CC(C)(C(CC1=C(C2=C(C3=C(C=C2)OCO3)N=C1OC)OC)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)


![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)


![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)


